N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Description

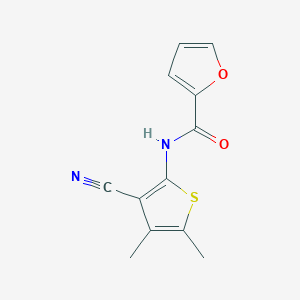

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide group attached to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano group at the 3-position and methyl groups at the 4- and 5-positions (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Notably, derivatives of furan carboxamides are explored for biological activities, including insecticidal and antioxidant effects .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-7-8(2)17-12(9(7)6-13)14-11(15)10-4-3-5-16-10/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHOPEJPAXDPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with furan-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-carboxamide Derivatives with Varied Substituents

Several analogs of furan-2-carboxamide have been synthesized with distinct substituents, influencing their biological and physicochemical properties:

Key Observations :

- The introduction of thiourea groups (e.g., in compounds) enhances antioxidant capacity, likely due to sulfur’s radical-scavenging properties.

- Bulky substituents like oxadiazole () improve insecticidal activity but may reduce solubility.

Thiophene vs. Furan Carboxamide Analogs

Replacing the furan ring with thiophene alters electronic properties:

Key Observations :

- Thiophene analogs () exhibit greater aromatic stability and lipophilicity compared to furan derivatives, which could enhance bioavailability in hydrophobic environments.

Dihydropyridine and Pyrrolidone Hybrids

Compounds combining furan carboxamide with dihydropyridine or pyrrolidone moieties demonstrate pharmacological versatility:

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound has a unique molecular structure characterized by the presence of a cyano group, two methyl groups, a thiophene ring, and a furan ring. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The synthesis typically involves the reaction of 3-cyano-4,5-dimethylthiophene with furan-2-carboxylic acid using catalysts like triethylamine in solvents such as ethanol. Optimizing reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that certain thiophene derivatives can act as inhibitors of enzymes like COX and LOX, which are involved in inflammatory responses .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating mitochondrial pathways and affecting cellular thiol content . This suggests a mechanism where the compound promotes cell death through oxidative stress pathways.

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes and receptors. The cyano group and other functional moieties facilitate binding to these targets, which can lead to various biological effects including anti-inflammatory and anticancer activities .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that thiophene-based compounds could significantly reduce levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in animal models. This effect was associated with the ability to block mast cell degranulation .

- Anticancer Activity : In research involving K562 leukemia cells, compounds similar to this compound exhibited a bell-shaped dose-response curve for inducing apoptosis. At lower concentrations, they promoted apoptosis while higher doses shifted the mechanism towards necrosis .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.